tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate
Description
This compound is a structurally complex molecule featuring a tert-butyl-protected piperidine core, a 5-fluoropyridinylmethyl group, and a substituted pyrazole moiety. The tert-butyl groups likely enhance metabolic stability, while the fluoropyridine and cyanopiperidine moieties may influence binding affinity and solubility.
Properties
Molecular Formula |
C25H35FN6O2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
tert-butyl 4-[[6-[(2-tert-butyl-5-methylpyrazol-3-yl)amino]-5-fluoropyridin-2-yl]methyl]-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C25H35FN6O2/c1-17-14-20(32(30-17)23(2,3)4)29-21-19(26)9-8-18(28-21)15-25(16-27)10-12-31(13-11-25)22(33)34-24(5,6)7/h8-9,14H,10-13,15H2,1-7H3,(H,28,29) |
InChI Key |
GITYNVFVGCXQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)OC(C)(C)C)C#N)F)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
- 5-Fluoro-2-(hydroxymethyl)pyridine : Serves as the fluoropyridine backbone.
- 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine : Provides the pyrazole-amino unit.
- 4-Cyano-1-(tert-butoxycarbonyl)piperidine : Supplies the cyanopiperidine core with Boc protection.
The convergent synthesis involves sequential coupling, cyclization, and functional group transformations.
Stepwise Synthesis
Preparation of 4-Cyano-1-(tert-butoxycarbonyl)piperidine
The cyanopiperidine core is synthesized via nucleophilic substitution. Piperidine-4-carbonitrile is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydride, yielding 4-cyano-1-(tert-butoxycarbonyl)piperidine. Key parameters include:
Synthesis of 5-Fluoro-2-(chloromethyl)pyridine
5-Fluoro-2-(hydroxymethyl)pyridine undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Optimal conditions involve:
- Molar Ratio : 1:1.2 (hydroxymethylpyridine : SOCl₂).
- Reaction Time : 3–5 hours.
- Temperature : Reflux (70–80°C).
Coupling of Pyrazole and Pyridine Units
The pyrazole amine (1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine) reacts with 5-fluoro-2-(chloromethyl)pyridine via nucleophilic aromatic substitution. This step requires:
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C for 12–18 hours.
Final Assembly with Cyanopiperidine
The coupled intermediate is alkylated with 4-cyano-1-(tert-butoxycarbonyl)piperidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via SN2 reaction. Mitsunobu conditions are preferred for stereochemical control:
- Solvent : THF or toluene.
- Yield : 68–75%.
Reaction Optimization and Challenges
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Applications and Derivative Synthesis
The compound’s structure enables diversification:
- Cyanopiperidine Modification : Hydrolysis to carboxylic acids for prodrug development.
- Pyrazole Functionalization : Suzuki-Miyaura coupling to introduce aryl groups.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with several tert-butyl-protected piperidine derivatives described in . Key comparisons include:
- The cyano group on the piperidine ring may reduce basicity compared to unsubstituted piperidines, altering solubility and membrane permeability . Fluorine at the 5-position of pyridine could improve metabolic stability and electronegativity, influencing target binding .
Biological Activity
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a tert-butyl group, a pyrazole ring, and a piperidine derivative, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The presence of the pyrazole moiety is significant for its potential to inhibit various kinases and enzymes that are crucial for tumor growth and survival.
Potential Targets
- Kinase Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- Receptor Binding : It has been suggested that the compound could bind to specific receptors involved in cancer signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical carcinoma) | 10.5 | Moderate cytotoxicity |
| MCF7 (breast cancer) | 8.2 | High cytotoxicity |
| A549 (lung carcinoma) | 15.0 | Low cytotoxicity |
These results suggest that the compound has selective activity against certain cancer types, making it a candidate for further development.
Case Studies
In a recent study, the compound was tested in vivo using xenograft models of breast cancer. The results demonstrated a significant reduction in tumor volume after treatment with the compound at doses of 100 mg/kg over a period of two weeks. Histological analysis revealed increased apoptosis in tumor tissues, indicating effective induction of programmed cell death.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacokinetic properties. Key findings include:
- Synthesis Optimization : Researchers have developed efficient synthetic routes that enhance yield and purity.
- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, with an elimination half-life suitable for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
